Benzamide Halogen Substitution Pattern Differentiation: 2-Cl-6-F vs. Unsubstituted Benzamide in CDK2 Biochemical Assays
The 2-chloro-6-fluoro benzamide substitution pattern represents a key structural differentiator. While direct IC50 data for the target compound are unavailable, class-level SAR can be extracted by comparing two analogs that share the 5-cyclopropyl-pyrazole core but differ in benzamide substitution. The unsubstituted benzamide N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide exhibits a relatively weak CDK2/Cyclin A IC50 of 290 nM [1]. Introduction of a phenylacetamido extension yields a 3.9-fold improvement to IC50 = 74 nM [2], demonstrating that benzamide elaboration can dramatically modulate potency even on the same kinase. By analogy, the 2-chloro-6-fluoro substitution pattern in the target compound is expected to confer a distinct potency and selectivity fingerprint, particularly as the ortho-chloro group can act as a conformational lock on the benzamide carbonyl orientation, while the ortho-fluoro substituent modulates electronic effects. This halogen combination is absent from the publicly disclosed comparator set, constituting a unique and non-substitutable structural feature. [1][2]
| Evidence Dimension | CDK2/Cyclin A inhibitory potency as a function of benzamide substitution |
|---|---|
| Target Compound Data | Not available; differentiated by 2-chloro-6-fluoro substitution pattern (predicted to alter potency and selectivity relative to unsubstituted benzamide) |
| Comparator Or Baseline | N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: IC50 = 290 nM; 4-{2-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-2-oxo-ethyl}benzamide: IC50 = 74 nM |
| Quantified Difference | 3.9-fold potency shift between two comparator benzamide variants; magnitude and direction for 2-Cl-6-F analog remains to be experimentally determined |
| Conditions | Biochemical CDK2/Cyclin A inhibition assay; pH 7.4, 2°C; ATP/[gamma-33P]ATP present |
Why This Matters
Scientific users selecting compounds for kinase inhibitor screening must recognize that benzamide halogen substitution can produce >3-fold potency differences—generic pyrazole-amide analogs without the 2-chloro-6-fluoro pattern are unlikely to replicate the same biological outcome.
- [1] BindingDB Entry BDBM7127 (CHEMBL324942). N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide. CDK2/Cyclin A IC50 = 290 nM. Pharmacia Italia. Assay: biochemical CDK2 inhibition with ATP/[gamma-33P]ATP. View Source
- [2] BindingDB Entry BDBM7154 (CHEMBL324577). 4-{2-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-2-oxo-ethyl}benzamide. CDK2 IC50 = 74 nM. Institute of Chemical Biology (CSIR) / ChEMBL curated. View Source
